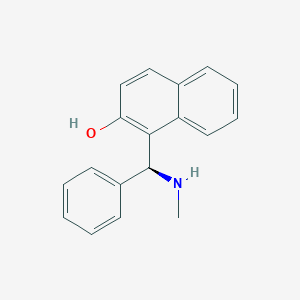![molecular formula C29H24O4 B13110391 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] CAS No. 821785-24-4](/img/structure/B13110391.png)
2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H24O4. It is a derivative of spirobifluorene, characterized by the presence of four methoxy groups attached to the fluorene core. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Preparation Methods
The synthesis of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] involves multiple organic synthesis steps. One common method includes the reaction of 9,9’-spirobifluorene with methoxy-substituted reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity .
Industrial production methods often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Safety measures are crucial during the synthesis process to prevent accidents and ensure the quality of the final product .
Chemical Reactions Analysis
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or organometallic compounds
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photoluminescence and charge transport properties.
Material Science: The compound’s unique structure makes it valuable in the development of high-performance materials for various electronic applications.
Chemical Sensors: It is utilized in the design of chemical sensors for detecting specific analytes, leveraging its sensitivity and selectivity.
Biological Research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] primarily involves its interaction with light and charge carriers. In OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. This enhances the efficiency of light emission by reducing charge recombination .
At the molecular level, the methoxy groups play a crucial role in stabilizing the electronic structure and enhancing the compound’s photophysical properties. The spirobifluorene core provides rigidity and prevents aggregation, ensuring consistent performance in electronic applications .
Comparison with Similar Compounds
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] can be compared with other spirobifluorene derivatives, such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: This compound is used as a blue-emitting material in electroluminescent devices and has high photoluminescence efficiency.
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): Commonly used in perovskite solar cells as a hole transport material, spiro-OMeTAD has excellent charge transport properties but is more complex to synthesize.
The uniqueness of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] lies in its combination of methoxy groups and spirobifluorene core, providing a balance of stability, photophysical properties, and ease of synthesis .
Properties
CAS No. |
821785-24-4 |
|---|---|
Molecular Formula |
C29H24O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2',3',6',7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C29H24O4/c1-30-25-13-19-20-14-26(31-2)28(33-4)16-24(20)29(23(19)15-27(25)32-3)21-11-7-5-9-17(21)18-10-6-8-12-22(18)29/h5-16H,1-4H3 |
InChI Key |
XXPJXPFVBCLABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



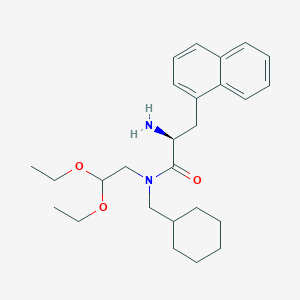

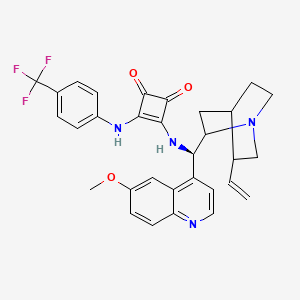
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
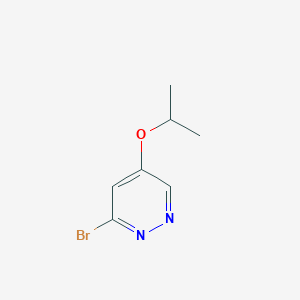
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
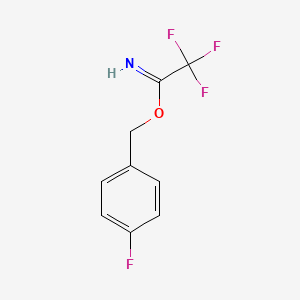
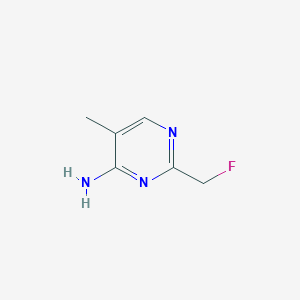

![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)
